molecular formula C16H18N2O3 B2524640 4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile CAS No. 2129708-95-6

4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile

Cat. No.: B2524640
CAS No.: 2129708-95-6
M. Wt: 286.331
InChI Key: YSASGLNEPYAQLD-UHFFFAOYSA-N
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Description

4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile is an organic compound with the molecular formula C16H18N2O3 and a molecular weight of 286.331. This compound is characterized by the presence of a morpholine ring, a benzoyl group, and an oxolane ring, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

4-[3-(oxolan-3-yl)benzoyl]morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c17-9-15-11-21-7-5-18(15)16(19)13-3-1-2-12(8-13)14-4-6-20-10-14/h1-3,8,14-15H,4-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSASGLNEPYAQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=CC(=CC=C2)C(=O)N3CCOCC3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include primary amines, oxides, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological macromolecules, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their pharmaceutical and biological activities.

    Morpholino-thieno derivatives: These compounds have been studied for their anticancer and antimicrobial properties.

Uniqueness

4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile is unique due to its combination of a morpholine ring, benzoyl group, and oxolane ring, which confer distinct chemical and biological properties

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